Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC16174207
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O2S |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | methyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-4-5-10(17-13(9)20-12)8-3-2-6-16-7-8/h2-7H,15H2,1H3 |
| Standard InChI Key | MKKLXDPPZAWSRD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a thieno[2,3-b]pyridine scaffold fused with a pyridin-3-yl substituent at position 6 and a methyl ester group at position 2. The thienopyridine core consists of a pyridine ring fused to a thiophene ring, creating a planar aromatic system that facilitates π-π interactions with biological targets . The 3-amino group introduces hydrogen-bonding capabilities, critical for molecular recognition processes, while the methyl ester enhances solubility and serves as a synthetic handle for further derivatization .
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous thienopyridines suggest that the electron-rich thiophene moiety and electron-deficient pyridine ring create a polarized system, enabling interactions with charged residues in enzyme active sites . The pyridin-3-yl group at position 6 contributes to this polarization, potentially enhancing binding affinity to kinases or other cancer-related targets.
Spectroscopic Characterization
Structural confirmation of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): NMR spectra typically show distinct signals for the aromatic protons of the thienopyridine core (δ 7.8–8.5 ppm) and the methyl ester group (δ 3.9 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.32, consistent with the molecular formula .
-
Infrared (IR) Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) appear near 1720 cm, while N–H stretches from the amino group occur around 3400 cm.
Synthetic Methodologies
Multi-Step Synthesis Routes
The synthesis of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate involves sequential reactions starting from commercially available precursors. A representative pathway includes:
-
Formation of the Thienopyridine Core: Cyclocondensation of 2-aminothiophene-3-carbonitrile with a pyridine-3-yl-substituted aldehyde under acidic conditions yields the fused thienopyridine skeleton .
-
Introduction of the Methyl Ester: Esterification of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., HSO) completes the synthesis.
Optimization Strategies
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., from 45% to 72%) compared to conventional thermal methods. Solvent selection also plays a critical role; dimethylformamide (DMF) enhances solubility of intermediates, whereas toluene facilitates cyclization steps .
Patent-Based Innovations
A 2007 patent (US20070293533A1) discloses methods for preparing substituted 3-amino-thieno[2,3-b]pyridine derivatives, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 6 . While the patent focuses on carboxamide derivatives, its protocols are adaptable to methyl ester analogs, enabling scalable production .
Comparative Analysis with Analogous Compounds
Role of the 3-Amino Group
Removal or substitution of the 3-amino group abolishes antitumor activity, implicating it in critical hydrogen-bond interactions with biological targets . Methylation of the amino group reduces potency by 70%, further emphasizing its importance.
Future Directions and Challenges
Target Identification and Validation
Proteomic profiling and kinase screening assays are needed to identify the compound’s primary molecular target. Candidate targets include EGFR, VEGFR, and CDK4/6, kinases commonly dysregulated in TNBC .
Preclinical Development
Optimizing pharmacokinetic properties through prodrug strategies or nanoformulation could address limitations in solubility and bioavailability. Additionally, combination studies with standard chemotherapeutics (e.g., paclitaxel) may reveal synergistic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume